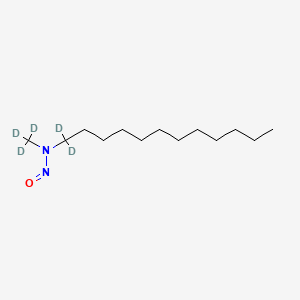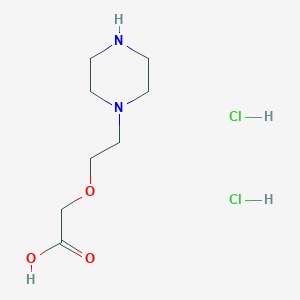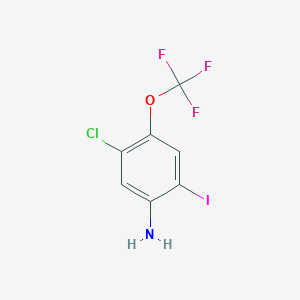
5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine is a chemical compound with the molecular formula C7H4ClF3INO It is characterized by the presence of chlorine, iodine, and trifluoromethoxy groups attached to a phenylamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine typically involves multi-step organic reactions. One common method is the halogenation of a precursor compound, followed by the introduction of the trifluoromethoxy group. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced in sufficient quantities for commercial use.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the trifluoromethoxy group intact .
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine has several applications in scientific research:
Biology: The compound can be used in the study of biological systems, particularly in the development of probes and imaging agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
5-Chloro-2-iodo-4-trifluoromethoxy-phenylamine is unique due to the combination of chlorine, iodine, and trifluoromethoxy groups on the phenylamine core. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, making it valuable in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4ClF3INO |
|---|---|
Molekulargewicht |
337.46 g/mol |
IUPAC-Name |
5-chloro-2-iodo-4-(trifluoromethoxy)aniline |
InChI |
InChI=1S/C7H4ClF3INO/c8-3-1-5(13)4(12)2-6(3)14-7(9,10)11/h1-2H,13H2 |
InChI-Schlüssel |
HOYWGTYGKWIGOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1Cl)OC(F)(F)F)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(1R,2R)-2-[[(1R,2R,6S,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]methyl]cyclohexyl]methyl 4-(1,2-benzothiazol-3-yl)piperazine-1-carboxylate](/img/structure/B13431739.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(trideuteriomethylsulfanyl)piperidin-3-ylidene]acetic acid](/img/structure/B13431749.png)
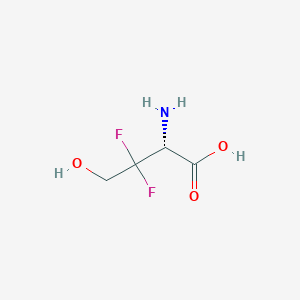
![(2S)-2-amino-3-[4-[3-[5-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxyphenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13431761.png)

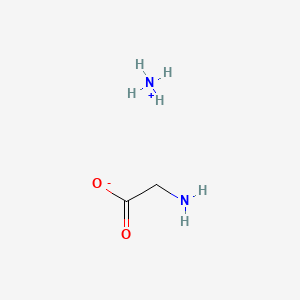
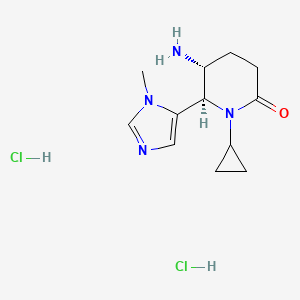
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
